6-(Difluoromethoxy)-3,4'-bipyridine
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Overview
Description
6-(Difluoromethoxy)-3,4’-bipyridine is a compound that features a difluoromethoxy group attached to a bipyridine scaffoldThe presence of the difluoromethoxy group imparts distinct electronic and steric characteristics, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)-3,4’-bipyridine typically involves the introduction of the difluoromethoxy group onto a bipyridine core. One common method includes the reaction of a bipyridine derivative with a difluoromethylating agent under specific conditions. For example, the use of difluoromethyl ethers in the presence of a base can facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 6-(Difluoromethoxy)-3,4’-bipyridine may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethoxy)-3,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine oxides, while substitution reactions can introduce various functional groups onto the bipyridine scaffold .
Scientific Research Applications
6-(Difluoromethoxy)-3,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-3,4’-bipyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets. For instance, it may interact with enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Trifluoromethoxy-bipyridine: Shares similar electronic properties but differs in steric effects due to the bulkier trifluoromethoxy group.
Monofluoromethoxy-bipyridine: Has less pronounced electronic effects compared to the difluoromethoxy derivative.
Uniqueness: 6-(Difluoromethoxy)-3,4’-bipyridine stands out due to its balanced electronic and steric properties, making it a versatile compound in various applications. Its ability to form stable interactions with molecular targets while maintaining a relatively small size compared to trifluoromethoxy derivatives highlights its uniqueness .
Properties
IUPAC Name |
2-(difluoromethoxy)-5-pyridin-4-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-11(13)16-10-2-1-9(7-15-10)8-3-5-14-6-4-8/h1-7,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEVOIPMMKVEKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673543 |
Source
|
Record name | 6-(Difluoromethoxy)-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214367-90-4 |
Source
|
Record name | 6-(Difluoromethoxy)-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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